molecular formula C8H13N3O2 B13582381 (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine

(5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B13582381
M. Wt: 183.21 g/mol
InChI Key: QAPMDBPDNSNKJM-UHFFFAOYSA-N
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Description

(5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine: is a chemical compound that features a unique combination of a tetrahydropyran ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the tetrahydropyran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The tetrahydropyran ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the tetrahydropyran ring, potentially leading to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the methanamine group and the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

Chemistry: In chemistry, (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanol
  • (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)acetic acid

Uniqueness: Compared to similar compounds, (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of the methanamine group. This functional group can significantly influence the compound’s reactivity and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C8H13N3O2/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6/h6H,1-5,9H2

InChI Key

QAPMDBPDNSNKJM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=NO2)CN

Origin of Product

United States

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